molecular formula C16H32O B14725240 2-Methyl-5-undecyltetrahydrofuran CAS No. 5410-23-1

2-Methyl-5-undecyltetrahydrofuran

Cat. No.: B14725240
CAS No.: 5410-23-1
M. Wt: 240.42 g/mol
InChI Key: DBIWLNHZGPZKBX-UHFFFAOYSA-N
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Description

2-Methyl-5-undecyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a methyl group at the second position and an undecyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-undecyltetrahydrofuran typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of 2-methyl-5-undecylfuran using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow hydrogenation processes. This method allows for the efficient conversion of furfural derivatives to the desired tetrahydrofuran compound. The use of renewable biomass sources, such as agricultural waste, can also be employed to produce the starting materials for this synthesis, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-undecyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

    Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

2-Methyl-5-undecyltetrahydrofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-undecyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a Lewis base, participating in coordination with metal ions in catalytic processes. Its unique structure allows it to modulate the reactivity of organometallic reagents, making it valuable in various chemical transformations .

Comparison with Similar Compounds

    2-Methyltetrahydrofuran: A similar compound with a shorter alkyl chain, used as a solvent in organic synthesis.

    Tetrahydrofuran: A widely used solvent with similar properties but lacking the methyl and undecyl substitutions.

Uniqueness: 2-Methyl-5-undecyltetrahydrofuran stands out due to its longer alkyl chain, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where traditional tetrahydrofurans may not be suitable .

Properties

CAS No.

5410-23-1

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

2-methyl-5-undecyloxolane

InChI

InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h15-16H,3-14H2,1-2H3

InChI Key

DBIWLNHZGPZKBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CCC(O1)C

Origin of Product

United States

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